Acrosin Enzyme Inhibition: 4-Chloro Analog Outperforms 4-Fluoro Analog by 2.2-Fold
In a direct head-to-head comparison of 3-substituted isoxazole-5-carbaldehydes against human acrosin (EC 3.4.21.10), the target compound bearing a 4-chlorophenyl substituent achieved 50% enzyme inhibition at 1.8 mM [1]. In contrast, the 4-fluorophenyl analog required a substantially higher concentration of 4.0 mM to produce the same 50% inhibition, indicating that the chloro substituent confers more potent enzyme engagement than the fluoro substituent in this pharmacophoric context [1].
| Evidence Dimension | Acrosin enzyme inhibition (concentration for 50% inhibition) |
|---|---|
| Target Compound Data | 1.8 mM |
| Comparator Or Baseline | 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde: 4.0 mM |
| Quantified Difference | 2.2-fold higher potency (4.0 / 1.8 = 2.22) |
| Conditions | Human acrosin (EC 3.4.21.10); weak antifungal activity against Candida albicans also noted in both compounds |
Why This Matters
For researchers screening acrosin inhibitors for contraceptive development, the 2.2-fold potency advantage of the 4-chloro analog over the 4-fluoro analog translates to lower compound consumption and potentially improved efficacy in downstream assays.
- [1] BRENDA Enzyme Database. Literature summary for EC 3.4.21.10: 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (1.8 mM) vs 3-(4-fluorophenyl)isoxazole-5-carbaldehyde (4.0 mM). View Source
